3-Dimethylamino-1-propyne
Overview
Description
3-Dimethylamino-1-propyne: is an organic compound with the molecular formula C5H9N . It is also known by other names such as 1-Dimethylamino-2-propyne , N,N-Dimethyl-2-propynylamine , and N,N-Dimethylpropargylamine . This compound is a colorless liquid with a sweet odor and is soluble in most organic solvents . It is widely used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 3-Dimethylamino-1-propyne is mitochondrial monoamine oxidase . This enzyme plays a crucial role in the metabolism of monoamines in the human body, including neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
This compound interacts with its target, mitochondrial monoamine oxidase, by inactivating it . The inactivation of this enzyme results in significant changes in the metabolism of monoamines, which can have various physiological effects .
Biochemical Pathways
The inactivation of mitochondrial monoamine oxidase by this compound affects the monoamine metabolic pathways . These pathways are responsible for the breakdown of monoamines, including several neurotransmitters. Disruption of these pathways can lead to changes in neurotransmitter levels, potentially affecting neural signaling .
Result of Action
The primary result of this compound’s action is the inactivation of mitochondrial monoamine oxidase . This inactivation leads to a disruption in the metabolism of monoamines, which can have various downstream effects depending on the specific monoamines affected and their roles in the body .
Biochemical Analysis
Biochemical Properties
3-Dimethylamino-1-propyne plays a significant role in biochemical reactions. It has been found to inactivate mitochondrial monoamine oxidase from bovine liver . This interaction with the enzyme results in the loss of absorption in the 450-500-nm region of the flavine spectrum and a concomitant increase in absorbance at 410 nm .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to inactivate mitochondrial monoamine oxidase This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically mitochondrial monoamine oxidase . The compound’s mechanism of action involves irreversible inactivation of this enzyme, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dimethylamino-1-propyne can be synthesized through several methods. One common method involves the reaction of propargyl bromide with dimethylamine in the presence of a base such as sodium hydroxide . The reaction typically proceeds at room temperature and yields this compound as the main product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylamino-1-propyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Dimethylamino-1-propyne has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of mixed cuprate reagents and in the synthesis of core-shell systems based on noble metal nanoparticles coated by copolymers (polyacetylenes)
Industry: It is used in the production of dyes, pigments, and fluorescent compounds.
Comparison with Similar Compounds
- Propargylamine
- N-Methylpropargylamine
- Phenylacetylene
- Cyclopentylacetylene
- 3-Phenyl-1-propyne
Comparison: 3-Dimethylamino-1-propyne is unique due to its dimethylamino group , which imparts distinct chemical properties compared to other similar compounds. For instance, while propargylamine and N-methylpropargylamine also contain the propyne structure, the presence of the dimethylamino group in this compound enhances its nucleophilicity and reactivity in various chemical reactions .
Properties
IUPAC Name |
N,N-dimethylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-5-6(2)3/h1H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBIXZPOMJFOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064599 | |
Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Dimethylamino-1-propyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19358 | |
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CAS No. |
7223-38-3 | |
Record name | N,N-Dimethylpropargylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7223-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dimethylamino-1-propyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007223383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl(prop-2-ynyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.837 | |
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Record name | 3-Dimethylamino-1-propyne | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GXD8EZV6L | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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